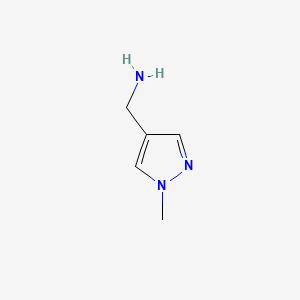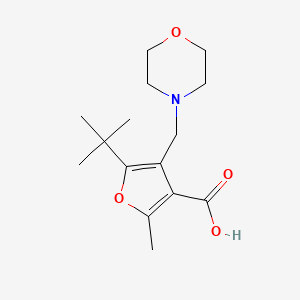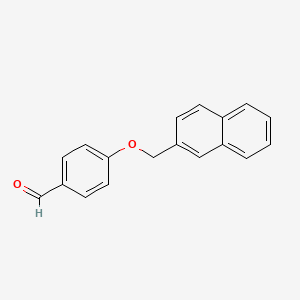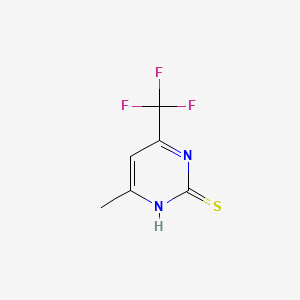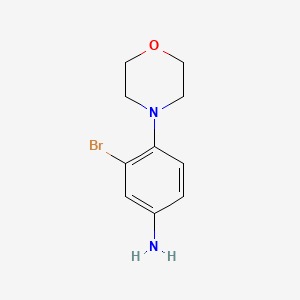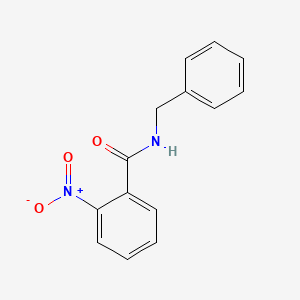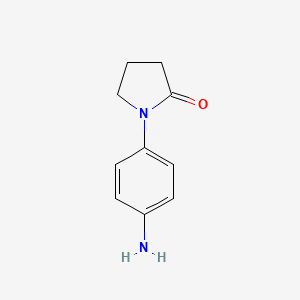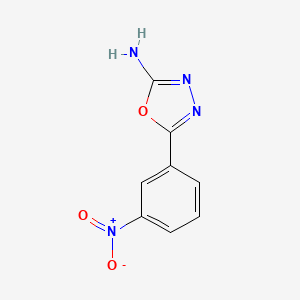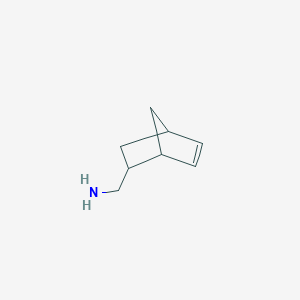
5-降冰片烯-2-甲胺
描述
5-Norbornene-2-methylamine, also known as 5-Norbornene-2-methanamine, 5- (Aminomethyl)bicyclo [2.2.1]hept-2-ene, and 5- (Aminomethyl)norbornene, is a chemical compound with the molecular formula C8H13N . It is a clear liquid .
Synthesis Analysis
The synthesis of 5-Norbornene-2-methylamine involves the reaction of 5-norbornene-2-methylamine with phthalic anhydride to produce the amino-protected product, 5-norbornene-2- (N -methyl)-phthalimide . This product is then subjected to the Ring-Opening Metathesis Polymerization (ROMP) reaction in the presence of Hoveyda-Grubbs 2nd catalyst to afford poly (norbornene- (N -methyl)-phthalimide). The target product, poly (norbornene-methylamine), is obtained by deprotection reaction of poly (norbornene- (N -methyl)-phthalimide) .
Molecular Structure Analysis
The molecular structure of 5-Norbornene-2-methylamine is characterized by a bicyclic scaffold . The molecular weight of this compound is 123.20 g/mol . The compound has a specific gravity of 0.96 .
Chemical Reactions Analysis
5-Norbornene-2-methylamine is involved in the Ring-Opening Metathesis Polymerization (ROMP) reaction . This reaction is characterized by the continuous translocation of the double bond, leading to the growth of the chain and the retention of the double bond of monomer molecules in the generated polymer molecules .
Physical And Chemical Properties Analysis
5-Norbornene-2-methylamine is a clear liquid . It has a molecular weight of 123.20 g/mol . The compound has a specific gravity of 0.96 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.
科学研究应用
Biomimetic Synthesis
5-Norbornene-2-methylamine: has been utilized in the synthesis of poly(norbornene-methylamine) , a biomimetic of chitosan . This process involves ring-opening metathesis polymerization (ROMP) and aims to create polymers with controllable structures and free –NH2 groups. The resulting material has potential applications in biomedicine due to its similarity to chitosan, a biopolymer known for its biocompatibility and biodegradability.
Cancer Treatment Research
The norbornene scaffold, which includes 5-Norbornene-2-methylamine , is gaining attention in medicinal chemistry for its potential therapeutic applications in cancer treatment . Researchers are exploring norbornene-based derivatives as potential chemotherapeutic agents. The unique structure of these compounds may lead to new treatments that could complement or enhance existing cancer therapies.
Drug Delivery Systems
Due to its structural properties, 5-Norbornene-2-methylamine can be used to develop drug delivery systems. Its incorporation into nanosystems could improve the delivery and efficacy of therapeutic agents, particularly in targeting cancer cells . This application leverages the compound’s ability to form stable structures that can encapsulate drugs and release them at specific sites within the body.
Advanced Polymer Research
The compound’s role in ROMP is significant for the advancement of polymer research. It serves as a monomer that can be polymerized under controlled conditions to produce polymers with precise molecular weights and narrow polydispersity indices . These polymers have potential uses in creating advanced materials with specific mechanical and chemical properties.
Antitumoral Efficacy Studies
5-Norbornene-2-methylamine: is part of investigations into the antitumoral efficacy of various compounds. Its inclusion in the norbornene scaffold is being studied for cytotoxic effects against several types of cancer . Understanding how structural modifications affect antitumoral properties is crucial for developing new cancer-fighting drugs.
Living Polymerization Characteristics
The compound is essential in studying living polymerization characteristics, which is a method of polymerization that allows for more precise control over the structure and size of the polymer chains . This research has implications for the synthesis of high-performance materials with applications in various industries, including automotive and aerospace.
Structural Modulation in Medicinal Chemistry
In medicinal chemistry, 5-Norbornene-2-methylamine is used for structural modulation to enhance the therapeutic properties of drug molecules . By altering the structure of drug compounds, researchers can improve their efficacy, reduce side effects, and overcome drug resistance.
Mimicking Natural Compounds
Finally, the ability of 5-Norbornene-2-methylamine to mimic natural compounds like chitosan opens up possibilities for its use in creating synthetic alternatives to naturally occurring materials . These synthetic biomimetics can be tailored for specific applications, such as tissue engineering and regenerative medicine.
安全和危害
作用机制
Target of Action
5-Norbornene-2-methylamine, also known as Bicyclo[2.2.1]hept-5-en-2-ylmethanamine, is an organic compound . It is commonly used in organic synthesis as a starting material for the synthesis of other compounds . .
Mode of Action
As a chemical reagent, it is often used in reactions to synthesize other compounds . The exact interaction with its targets and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
属性
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289472 | |
| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Norbornene-2-methylamine | |
CAS RN |
95-10-3 | |
| Record name | 5-Norbornene-2-methylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Norbornene-2-methylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Norbornene-2-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 5-Norbornene-2-methylamine considered a useful building block in polymer chemistry?
A: 5-Norbornene-2-methylamine is a versatile monomer in Ring-Opening Metathesis Polymerization (ROMP) reactions. [] This polymerization technique allows for the creation of polymers with controlled molecular weights and narrow polydispersity indices (PDI), indicating a more uniform polymer chain length distribution. [] This control over the polymerization process makes it particularly attractive for synthesizing well-defined polymers.
Q2: How does the structure of 5-Norbornene-2-methylamine contribute to its applications in biomaterial development?
A: The primary amine group (-NH2) in 5-Norbornene-2-methylamine plays a crucial role in its biomaterial applications. This group enables its use in developing double crosslinked alginate (DC-Alg) hydrogels. [] Specifically, 5-Norbornene-2-methylamine can be conjugated to alginate, and subsequent crosslinking with calcium chloride and ultraviolet light results in a hydrogel with enhanced mechanical properties compared to alginate alone. [] This modified hydrogel exhibits properties similar to natural cartilage, making it promising for cartilage tissue engineering. []
Q3: What analytical techniques are typically employed to characterize polymers synthesized using 5-Norbornene-2-methylamine?
A: Common characterization techniques for polymers derived from 5-Norbornene-2-methylamine include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H-NMR), and gel permeation chromatography (GPC). [] FTIR helps identify functional groups present in the polymer, 1H-NMR provides structural information, and GPC determines the polymer's molecular weight and its distribution. [] These techniques provide valuable insights into the polymer's structure and properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)



